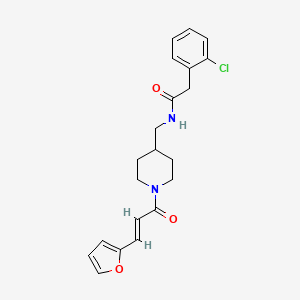

(E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (E)-2-(2-chlorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group , a furan ring , and a piperidine moiety , which are known to contribute to its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various cellular processes, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can bind to receptors that regulate neurotransmitter release, potentially affecting neurological functions.

Research indicates that the furan ring enhances hydrophobic interactions, improving binding affinity to target proteins, while the chlorophenyl group may influence the compound's lipophilicity, enhancing cellular uptake .

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

- A study on small-molecule RAS inhibitors highlighted the potential for compounds with similar structures to induce apoptosis in cancer cell lines through the inhibition of farnesyl pyrophosphate synthase .

Antimicrobial Effects

Preliminary screening has shown that compounds containing furan and chlorophenyl moieties possess moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, with some derivatives showing promising IC50 values in vitro, indicating potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

- In Vitro Studies : A series of synthesized derivatives were tested for their inhibitory effects on COX enzymes, with some compounds demonstrating superior activity compared to established anti-inflammatory drugs like diclofenac .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins. These studies suggest that the compound exhibits favorable interactions with active sites critical for its biological activity .

Data Summary

Analyse Des Réactions Chimiques

Acrylamide Group (Michael Acceptor)

The α,β-unsaturated carbonyl system undergoes:

-

Michael Additions : Reacts with nucleophiles (e.g., thiols, amines) to form adducts. For example, glutathione conjugation under physiological conditions .

-

Cycloadditions : Participates in Diels-Alder reactions with dienes (e.g., furan derivatives).

Chlorophenyl Substituent

-

Nucleophilic Aromatic Substitution : The electron-withdrawing chlorine activates the ring for substitution with amines or alkoxides .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

Piperidine and Acetamide Moieties

-

Amide Hydrolysis : Under acidic (HCl, 100°C) or basic (NaOH, EtOH) conditions, yielding carboxylic acid and amine derivatives .

-

N-Alkylation : Reacts with alkyl halides or epoxides to form quaternary ammonium salts.

Mechanistic Insights and Catalytic Behavior

-

Pd-Catalyzed Functionalization : The chlorophenyl group undergoes efficient cross-coupling with Pd(PPh₃)₄, enabling late-stage diversification .

-

Acid/Base-Mediated Rearrangements : The piperidine ring undergoes ring-opening or contraction under strong acid (H₂SO₄) or base (KOH).

Table 2 : Reaction Outcomes with Specific Reagents

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the acryloyl group, forming furan and piperidine fragments.

-

Oxidative Degradation : H₂O₂ or ROS species oxidize the furan ring to maleic acid derivatives.

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3/c22-19-6-2-1-4-17(19)14-20(25)23-15-16-9-11-24(12-10-16)21(26)8-7-18-5-3-13-27-18/h1-8,13,16H,9-12,14-15H2,(H,23,25)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOPYCUUHHYHHG-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.